Binding Affinity for Rat Androgen Binding Protein (rABP): 4-Fluorophenyl vs. 4-Phenyl Derivative
In a direct head-to-head comparison, the 4-fluorophenyl derivative (compound 11, diethyl [[[3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl]amino]methylene]propanedioate) bound to rat epididymal androgen binding protein (rABP) with a relative binding affinity approximately 3-fold higher than that of the corresponding 4-phenyl derivative (compound 12, diethyl [[[3-(2,6-dimethyl-4-pyridinyl)phenyl]amino]methylene]propanedioate) [1]. The 4-fluorophenyl compound exhibited binding affinity approximately one-third that of the endogenous ligand 5α-dihydrotestosterone (DHT), whereas the 4-phenyl analog showed substantially weaker binding [2].
| Evidence Dimension | Relative binding affinity to rABP |
|---|---|
| Target Compound Data | Approximately 33% of DHT binding affinity |
| Comparator Or Baseline | 4-Phenyl derivative (compound 12): significantly lower binding; DHT: 100% (reference standard) |
| Quantified Difference | ~3-fold higher affinity for the 4-fluorophenyl derivative over the 4-phenyl analog |
| Conditions | In vitro competitive binding assay using rat epididymal androgen binding protein (rABP) |
Why This Matters
This quantifies the critical contribution of the 4-fluorine substituent to target engagement; substituting the fluorine with hydrogen results in a marked loss of binding affinity, directly impacting the compound's utility as a molecular probe or lead scaffold.
- [1] Winneker, R.C.; Wagner, M.M.; Singh, B. A novel, nonsteroidal inhibitor of androgen binding to the rat androgen binding protein: diethyl [[[3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl]amino]methylene] propanedioate. J. Med. Chem. 1990, 33, 129-132. View Source
- [2] Winneker, R.C.; Wagner, M.M.; Singh, B. J. Med. Chem. 1990, 33, 129-132. Table I: Binding of Phenylpyridines and Reference Androgens to rABP, rAR, and hSHBG. View Source
